

Physicochemical properties of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

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Compound of Interest

Compound Name: (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid**

Introduction

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, with CAS Number 1001162-89-5, is a specialized heterocyclic organoboron compound.[1][2] It belongs to the class of N-protected indole boronic acids, which are pivotal building blocks in modern organic synthesis. The indole moiety is a privileged scaffold, forming the core of numerous natural products and pharmaceutically active molecules.[3] The strategic placement of a boronic acid group at the C2-position, combined with a methoxycarbonyl protecting group on the indole nitrogen, makes this reagent exceptionally valuable for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the compound's core physicochemical properties, validated protocols for its analytical characterization, guidelines for safe handling, and an overview of its primary application in synthetic chemistry. The insights herein are designed to facilitate its effective use in the laboratory and to empower the rational design of novel synthetic pathways.

Section 1: Core Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. This section summarizes the known characteristics of **(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid** and discusses the scientific principles behind them.

Table 1: Summary of Physicochemical Identifiers and Properties

Property	Value / Description	Source(s)
IUPAC Name	(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid	[1]
Synonyms	1-(N-Methoxycarbonyl)indole-2-boronic acid; 1H-Indole-1-carboxylic acid, 2-borono-, 1-methyl ester	[1]
CAS Number	1001162-89-5	[1][2]
Molecular Formula	C ₁₀ H ₁₀ BNO ₄	[4]
Molecular Weight	219.00 g/mol	[4]
Physical Appearance	White to off-white solid/powder.	Assumed from vendor data.
Purity	Typically ≥95%	[1][2][5]
Melting Point	Data not publicly available.	
Solubility	Soluble in organic solvents like methanol; limited solubility in water is expected.	[6][7]
pKa	Data not publicly available.	
Partition Coeff.	Data not publicly available.	[1]

Molecular Structure and Acidity (pKa)

The structure features an indole ring system where the nitrogen atom is protected by a methoxycarbonyl group, and a boronic acid (-B(OH)₂) substituent is located at the C2 position. The boronic acid moiety is a Lewis acid, capable of accepting an electron pair from a Lewis base (like a hydroxide ion), which makes the compound acidic. The pKa of a boronic acid is a

critical parameter that governs its reactivity in Suzuki-Miyaura couplings and its ability to form reversible complexes with diols.[8][9] While the specific pKa for this compound is not published, phenylboronic acid has a pKa of approximately 8.7 in water, and this value is heavily influenced by the electronic nature of substituents on the aromatic ring.[8] The electron-withdrawing character of the N-methoxycarbonyl group is expected to influence the acidity of the boronic acid. Experimental determination via potentiometric titration is the standard method for accurately measuring this value.

Solubility

Quantitative solubility data is not available. However, based on the general behavior of similar organoboron compounds, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[6][7] Its solubility in aqueous solutions is likely to be low and pH-dependent, a common characteristic of boronic acids.[9] Low solubility in non-polar solvents like hexanes is anticipated.

Melting Point

The melting point for this specific compound is not reported in the available literature. For a crystalline solid, the melting point is a key indicator of purity. It is best determined experimentally using techniques like Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm, or a standard melting point apparatus.

Section 2: Stability, Storage, and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

Chemical Stability and Storage

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is reported to be stable under recommended storage conditions.[1][10] However, boronic acids as a class can be susceptible to certain degradation pathways:

- **Oxidative Instability:** Boronic acids can undergo oxidation, particularly at physiological pH. [11] While this is a known issue, the electronic properties of this specific molecule may affect its stability.

- Dehydration: Boronic acids can reversibly dehydrate to form boroxines (cyclic trimers). This is often observed during storage and can be mitigated by keeping the compound in a dry environment.

Recommended Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.^[1] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.^[1]

Hazard Profile and Personal Protective Equipment (PPE)

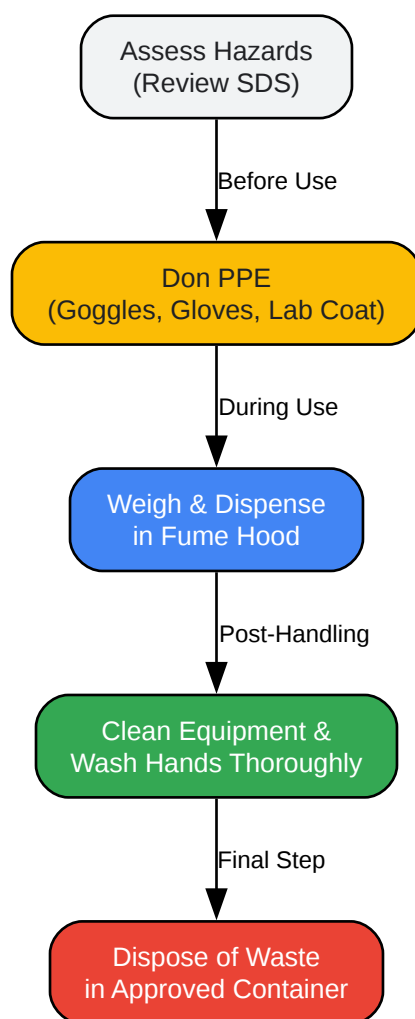
This compound is classified with the following hazard statements:

- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Mandatory PPE:

- Eye Protection: Wear chemical safety goggles as described by OSHA or European Standard EN166.^[12]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.^[12]
- Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.^[1]

The following diagram outlines a safe handling workflow for this reagent.



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Caption: Safe handling workflow for **(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid**.

Section 3: Analytical Characterization Protocols

Confirming the identity and purity of a starting material is a prerequisite for reproducible and successful synthetic chemistry. The following are standard, field-proven protocols for the characterization of this compound.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

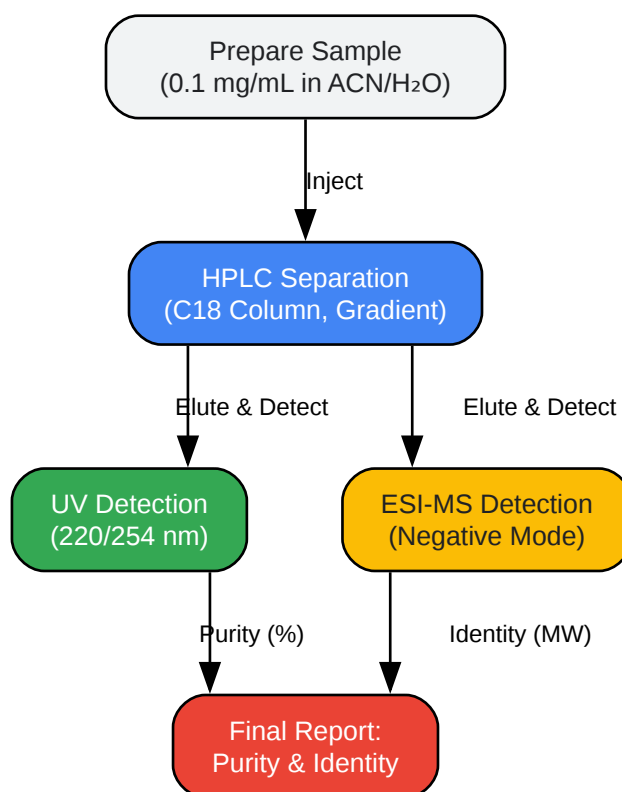
- Objective: To provide unambiguous structural elucidation and confirmation.

- Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ^1H NMR confirms the proton environment, ^{13}C NMR identifies the carbon skeleton, and ^{11}B NMR is specific for the boron center.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube. DMSO- d_6 is often preferred for boronic acids as the acidic -OH protons are typically observable.
 - ^1H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:
 - Aromatic region (7.0-8.0 ppm): Multiple signals corresponding to the four protons on the indole benzene ring.
 - Methoxy group (3.8-4.0 ppm): A sharp singlet integrating to three protons.
 - Boronic acid protons (~8.0-10.0 ppm, broad): A broad singlet corresponding to the two -OH protons, which may exchange with residual water in the solvent.
 - ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the ten unique carbons, including the ester carbonyl (~160-170 ppm) and the aromatic carbons. The carbon directly attached to the boron atom may show a broad signal or be difficult to observe.
 - ^{11}B NMR Acquisition: Acquire a proton-decoupled boron spectrum. A single, relatively broad peak is expected, typically in the range of δ 20-30 ppm (referenced to $\text{BF}_3 \cdot \text{OEt}_2$), characteristic of a trigonal planar boronic acid.

Protocol 3.2: High-Performance Liquid Chromatography (HPLC-UV/MS)

- Objective: To determine the purity of the compound and monitor its consumption during a reaction.

- Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is an excellent method for detecting and quantifying impurities. Coupling with a mass spectrometer (MS) provides simultaneous molecular weight information for peak identification.^[13]
- Methodology:
 - Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).^[7] Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
 - Instrumentation & Conditions:
 - Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase A: 10 mM Ammonium Acetate in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Detection (UV): Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.
 - Detection (MS): Electrospray Ionization (ESI) in negative mode to detect the $[M-H]^-$ ion or complexes.
 - Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percent purity. The MS data should confirm the molecular weight of the main peak.



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Caption: General analytical workflow for purity and identity confirmation by HPLC-UV/MS.

Section 4: Key Applications in Synthetic Chemistry

The primary and most significant application of **(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction.^[14] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.^[15]

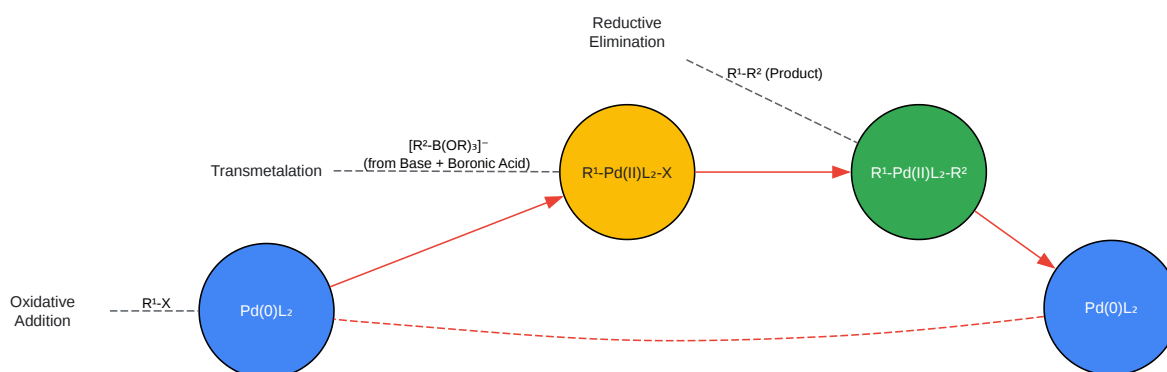
Role in Suzuki-Miyaura Cross-Coupling

- **The Reagent's Function:** In this reaction, the indole boronic acid serves as the organoboron nucleophile, which transfers its indole moiety to an electrophile (typically an aryl or vinyl halide/triflate) in the presence of a palladium catalyst and a base.
- **Causality of the N-Protecting Group:** The N-methoxycarbonyl group is critical for two reasons. First, it prevents potential side reactions involving the indole N-H proton, which can be acidic and interfere with the catalytic cycle. Second, it modulates the electronic properties

of the indole ring, which can influence the rate and efficiency of the transmetalation step in the catalytic cycle.

- **Synthetic Value:** This reagent allows for the precise and efficient installation of a C2-substituted indole ring into a target molecule. This is a highly sought-after transformation in medicinal chemistry, as this structural motif is common in biologically active compounds.[16]

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a highly functionalized and valuable reagent for advanced organic synthesis. Its key attributes—a protected indole nitrogen and a reactive boronic acid at the C2-position—make it an ideal coupling partner for the construction of complex, indole-containing molecules. While some physical properties like melting point and pKa require experimental determination, its stability, handling requirements, and analytical profiles are well-understood within the context of related compounds. A thorough understanding

of these physicochemical properties, guided by the protocols outlined in this guide, will enable researchers to use this powerful building block with confidence and precision, accelerating innovation in drug discovery and materials science.

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